molecular formula C9H10BrNO2 B2782828 Methyl 2-amino-5-bromo-4-methylbenzoate CAS No. 1824597-08-1

Methyl 2-amino-5-bromo-4-methylbenzoate

Cat. No.: B2782828
CAS No.: 1824597-08-1
M. Wt: 244.088
InChI Key: CSKVISIFXYJBGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-methylbenzoate is a high-purity chemical intermediate designed for advanced research and development. This compound belongs to a class of substituted methyl benzoates that are highly valued in organic synthesis, particularly in the pharmaceutical and material science industries. The presence of both an amino group and a bromo atom on the benzoate ring makes it a versatile building block for constructing more complex molecules through various coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for further functionalization . As a benzoate derivative, it typically appears as a solid at room temperature, and similar compounds are recommended to be stored in a cool, dark place to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) prior to use, as related compounds may cause skin and eye irritation . For comprehensive quality assurance, analytical data including <1H NMR> and can be provided upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVISIFXYJBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Amino 5 Bromo 4 Methylbenzoate

Conventional Synthetic Routes and Precursor Chemistry

Conventional synthetic strategies for Methyl 2-amino-5-bromo-4-methylbenzoate typically involve multi-step sequences starting from readily available precursors. These routes include esterification of the corresponding carboxylic acid, regioselective bromination of an aminobenzoate precursor, or amination of a suitable bromo-substituted benzoate (B1203000).

Esterification Approaches to this compound

The final step in one common synthetic pathway to this compound is the esterification of 2-amino-5-bromo-4-methylbenzoic acid. The Fischer-Speier esterification is a widely employed method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the solvent and the reactant. wikipedia.orgdnu.dp.ua Common acid catalysts include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.com When thionyl chloride is used, it first reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. chemicalbook.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. The reaction is reversible, and the use of excess methanol helps to drive the equilibrium towards the product side.

Table 1: Comparison of Esterification Methods for Aromatic Carboxylic Acids

Method Catalyst Solvent Temperature Typical Yield Reference
Fischer-Speier H₂SO₄ (conc.) Methanol Reflux 65-95% wikipedia.orgdnu.dp.ua
Thionyl Chloride SOCl₂ Methanol Reflux >90% chemicalbook.com

Regioselective Bromination Strategies for Substituted Aminobenzoates

An alternative synthetic route involves the regioselective bromination of a precursor such as methyl 2-amino-4-methylbenzoate. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regioselectivity. The amino group (-NH₂) is a strongly activating and ortho-, para-directing group, while the methyl group (-CH₃) is also activating and ortho-, para-directing. The methoxycarbonyl group (-COOCH₃) is a deactivating and meta-directing group.

Given the positions of the existing groups, the amino group will strongly direct the incoming electrophile (bromine) to the para position (position 5), which is also ortho to the methyl group. This alignment of directing effects favors the formation of the desired 5-bromo isomer.

N-Bromosuccinimide (NBS) is a common and convenient reagent for the regioselective bromination of activated aromatic rings, such as anilines and their derivatives. nih.gov The reaction can be carried out in various solvents, including acetonitrile (B52724) or dichloromethane (B109758), often at or below room temperature. nih.gov In some cases, a catalyst may be employed to enhance the reaction rate and selectivity.

Table 2: Reagents for Regioselective Bromination of Activated Aromatic Compounds

Reagent Solvent Conditions Key Features Reference
N-Bromosuccinimide (NBS) Acetonitrile Room Temperature High para-selectivity for activated rings nih.gov
Copper(II) Bromide (CuBr₂) Ionic Liquid Mild Conditions High yield and regioselectivity for unprotected anilines beilstein-journals.org

Amination Pathways for Methyl 2-bromo-4-methylbenzoate Derivatives

A third approach to the synthesis of this compound involves the introduction of the amino group onto a pre-existing dibrominated scaffold, such as methyl 2,5-dibromo-4-methylbenzoate. This can be achieved through transition metal-catalyzed amination reactions.

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for the formation of C-N bonds. tandfonline.comresearchgate.net This reaction typically involves heating an aryl halide with an amine in the presence of a copper catalyst and a base. Modern variations of the Ullmann reaction often utilize ligands to improve the efficiency and mildness of the reaction conditions, and can even be performed in greener solvents like water. tandfonline.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful and versatile tool for the synthesis of arylamines. nih.govbeilstein-journals.org This method generally offers higher yields, milder reaction conditions, and broader substrate scope compared to the traditional Ullmann reaction. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine and regenerate the catalyst. A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation for a wide range of aryl halides and amines. nih.govbeilstein-journals.org

Table 3: Comparison of Amination Reactions for Aryl Halides

Reaction Catalyst Ligand Base Solvent Temperature Reference
Ullmann Condensation Copper(I) salt Often ligand-assisted K₂CO₃, Cs₂CO₃ DMF, Water High Temperature tandfonline.comresearchgate.net
Buchwald-Hartwig Amination Palladium(0) or (II) precatalyst Phosphine ligands (e.g., X-Phos, BippyPhos) KOtBu, NaOtBu Toluene, Dioxane Room Temp to Reflux nih.govbeilstein-journals.org

Advanced and Green Chemistry Syntheses of this compound

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced approaches, often falling under the umbrella of green chemistry, aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Methods in Benzoate Synthesis

Palladium-catalyzed carbonylation reactions represent an advanced strategy for the synthesis of benzoates. nih.govnih.gov In a potential, albeit complex, route to this compound, a precursor such as N-(4-bromo-2-methylphenyl)butanamide could be subjected to carbonylation with carbon monoxide and methanol in the presence of a palladium catalyst. google.com This would introduce the methyl ester group directly onto the aromatic ring. This method is particularly useful for introducing the carboxylate functionality in later stages of a synthesis. The reaction typically requires a palladium catalyst, a ligand, a base, and a source of carbon monoxide. nih.govnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted esterification of 2-amino-5-bromo-4-methylbenzoic acid can significantly reduce the reaction time required for the Fischer esterification. researchgate.neted.govindexcopernicus.comijprdjournal.com The rapid and uniform heating provided by microwaves can drive the reaction to completion in minutes rather than hours. mdpi.com

Similarly, microwave irradiation can be employed for the regioselective bromination of methyl 2-amino-4-methylbenzoate. rsc.org Microwave-assisted halogenations have been shown to be highly efficient, often proceeding with high yields and selectivity in very short reaction times. rsc.org The use of microwave energy can also facilitate amination reactions, providing a more energy-efficient alternative to prolonged heating under conventional conditions. nih.govnih.gov

Table 4: Advantages of Microwave-Assisted Synthesis in Key Reaction Steps

Reaction Step Conventional Method (Time) Microwave-Assisted Method (Time) Key Advantages References
Esterification Hours Minutes Reduced reaction time, improved energy efficiency researchgate.netindexcopernicus.com
Bromination Hours Minutes Rapid reaction, often with improved yields and selectivity rsc.org
Amination 6-24 Hours 10-30 Minutes Significant reduction in reaction time, potential for solvent-free conditions nih.govnih.gov

Flow Chemistry Approaches for Enhanced Efficiency

Continuous-flow chemistry represents a significant advancement over traditional batch processing for the synthesis of chemical intermediates. This methodology offers superior control over reaction parameters, leading to improved safety, consistency, and scalability. While specific literature detailing the synthesis of this compound via flow chemistry is not extensively available, the principles have been successfully applied to related transformations involving aromatic amines.

Key advantages of employing a continuous-flow setup for reactions such as diazotization and subsequent bromination, which are plausible steps in synthesizing the target compound, include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing highly exothermic reactions like diazotization. nih.gov

Improved Safety: Flow chemistry minimizes the accumulation of hazardous intermediates, such as diazonium salts, by generating and consuming them in a continuous stream. nih.gov This is a significant advantage over batch processes where large quantities of unstable intermediates can pose safety risks.

Scalability: Scaling up production in a flow system is often more straightforward than in batch production, typically involving longer run times or parallelizing reactor setups rather than redesigning large-scale reactors. nih.gov

In the context of synthesizing aromatic amines and their derivatives, flow procedures have been developed for various reaction types, including aminations, Michael additions, and photochemical transformations, demonstrating the versatility of this technology. nih.govmdpi.comacs.org

Optimization of Reaction Parameters for Yield and Purity of this compound

The synthesis of this compound likely proceeds through a multi-step process, with a key transformation being the conversion of an amino group on the aromatic ring to a bromo group, commonly achieved via a Sandmeyer reaction. wikipedia.org The optimization of this reaction is critical for maximizing yield and purity. numberanalytics.comnumberanalytics.com

A well-documented analogue, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate from its corresponding 2-amino precursor, provides a valuable case study for parameter optimization. chemicalbook.com This process involves two primary stages: the formation of a diazonium salt and its subsequent conversion to the aryl bromide.

Key Reaction Parameters for Optimization:

Temperature: The initial diazotization step is highly exothermic and requires strict temperature control, typically performed at low temperatures (e.g., 0-5 °C) to prevent the decomposition of the unstable diazonium salt. numberanalytics.comchemicalbook.comgoogle.com The subsequent bromination step may be conducted at a slightly elevated temperature to ensure the reaction proceeds to completion. chemicalbook.com

Reagent Stoichiometry: The molar ratios of the starting aniline (B41778) derivative, the diazotizing agent (e.g., sodium nitrite), acid (e.g., hydrobromic acid), and the copper(I) bromide catalyst are crucial. chemicalbook.comgoogle.com Using a slight excess of the diazotizing agent can ensure full conversion of the starting material, while the amount of catalyst influences the reaction rate. google.com

Catalyst System: The classic Sandmeyer reaction utilizes a copper(I) halide (e.g., CuBr) as a catalyst. wikipedia.org Optimization may involve exploring different copper sources or the use of co-catalysts and ligands to improve efficiency and selectivity. nih.gov

Solvent and Acid: The choice of acid and solvent system is vital. Hydrobromic acid often serves as both the acid medium and the source of bromide ions. chemicalbook.com The reaction is typically carried out in an aqueous medium. chemicalbook.com

The following interactive table outlines typical reaction parameters based on the synthesis of a closely related compound. chemicalbook.com

ParameterStage 1: DiazotizationStage 2: BrominationRationale
Temperature 0 °C0 - 20 °CPrevents decomposition of unstable diazonium salt. chemicalbook.com
Key Reagents Sodium Nitrite (B80452), Hydrobromic AcidCopper(I) BromideNaNO₂ is the diazotizing agent; CuBr is the catalyst. chemicalbook.com
Duration 30 minutes1 hourAllows for complete formation and subsequent reaction of the intermediate. chemicalbook.com
Yield -74% (Overall)Reflects the efficiency of the optimized two-stage process. chemicalbook.com

Isolation and Purification Techniques for this compound (e.g., Crystallization, Chromatography)

Following the synthesis, a robust isolation and purification strategy is essential to obtain this compound with high purity. The primary methods employed are column chromatography and crystallization, often used in sequence.

Chromatography: Flash column chromatography is a highly effective technique for separating the target compound from unreacted starting materials, reagents, and byproducts. The choice of stationary phase and eluent system is critical for achieving good separation. For compounds similar in structure and polarity, silica (B1680970) gel is a common stationary phase. chemicalbook.com A non-polar/polar solvent system, such as petroleum ether and ethyl acetate (B1210297), is used as the mobile phase (eluent). The ratio of the solvents is optimized to ensure the desired compound elutes at a reasonable rate while separating from impurities. A documented procedure for a similar compound utilized a 10:1 mixture of petroleum ether to ethyl acetate. chemicalbook.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent changes significantly with temperature. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution (mother liquor). wikipedia.org

The choice of solvent is paramount for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related aminobenzoate and nitrobenzoate esters, several solvent systems have proven effective:

Methanol: Used for the recrystallization of Methyl 2-amino-5-bromobenzoate. researchgate.net

Ethanol or Ethanol/Water Mixture: A common choice for purifying nitrobenzoate esters. youtube.comrsc.org

Ethyl Acetate/Hexanes: A binary solvent system where the compound is dissolved in a good solvent (ethyl acetate) and a poor solvent (hexanes) is added to induce precipitation. orgsyn.org

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC) and melting point analysis, where a sharp melting point close to the literature value indicates high purity. researchgate.netcram.com

The following interactive table summarizes common purification techniques and solvent systems.

Purification MethodTechnique DetailsCommon Solvents
Column Chromatography Separation on a silica gel stationary phase.Petroleum Ether / Ethyl Acetate. chemicalbook.com
Crystallization Dissolution in hot solvent followed by cooling to induce crystal formation.Methanol, researchgate.net Ethanol, rsc.org Ethyl Acetate/Hexanes. orgsyn.org

Chemical Reactivity and Derivatization of Methyl 2 Amino 5 Bromo 4 Methylbenzoate

Reactions Involving the Aromatic Amino Group

The aromatic amino group in Methyl 2-amino-5-bromo-4-methylbenzoate is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for acylation and sulfonylation, while its ability to form a diazonium salt opens pathways to a wide range of substitution patterns. Furthermore, its strategic placement ortho to the methyl ester group facilitates various condensation and cyclization reactions to form heterocyclic systems.

Acylation and Sulfonylation Reactions of the Amino Moiety

The nucleophilic nitrogen atom of the amino group readily reacts with acylating and sulfonylating agents. These reactions are fundamental for protecting the amino group or for introducing specific functionalities that can alter the electronic properties and biological activity of the molecule.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base leads to the formation of the corresponding N-acyl derivative. For instance, reacting this compound with an agent like 2-methyl benzoyl chloride would yield an N-acylated product. This transformation is crucial in multistep syntheses where the reactivity of the amino group needs to be temporarily masked.

Sulfonylation: Similarly, the amino group can be converted into a sulfonamide by reacting it with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, typically in a non-nucleophilic solvent and in the presence of a base. Research on the closely related compound, methyl 2-amino-5-bromobenzoate, has shown that it reacts with methanesulfonyl chloride in dichloromethane (B109758) to yield methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. Current time information in Pasuruan, ID. This sulfonamide can be further N-alkylated, for example, using sodium hydride (NaH) and an alkyl halide, demonstrating a pathway to more complex benzothiazine precursors. Current time information in Pasuruan, ID.libretexts.org

Table 1: Examples of Sulfonylation Reactions on a Related Substrate.
ReactantReagentProductReference
Methyl 2-amino-5-bromobenzoateMethanesulfonyl chlorideMethyl-5-bromo-2-[(methylsulfonyl)amino]benzoate Current time information in Pasuruan, ID.
Methyl 2-amino-5-bromobenzoate4-Methylphenylsulfonyl chlorideMethyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}benzoate sigmaaldrich.com

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amino group can be converted into a diazonium salt, which is a highly valuable intermediate due to its excellent leaving group properties (dinitrogen gas). This transformation is typically achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrobromic or sulfuric acid, at low temperatures (0–5 °C).

Once formed, the diazonium salt of this compound can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. byjus.com This reaction utilizes copper(I) salts to replace the diazonium group with a range of substituents. For example, treatment with copper(I) bromide or copper(I) chloride introduces the corresponding halogen, while copper(I) cyanide introduces a cyano group. This method provides a powerful tool for introducing substituents that are otherwise difficult to incorporate onto the aromatic ring. Studies on analogous compounds, such as methyl 2-amino-4-fluoro-5-methylbenzoate, demonstrate a successful diazotization followed by a Sandmeyer reaction with copper(I) bromide to replace the amino group with bromine. researchgate.net

Table 2: Potential Sandmeyer Reactions for Diazotized this compound.
Copper(I) SaltIntroduced SubstituentProduct Class
CuBr-BrDibromobenzoate
CuCl-ClBromochlorobenzoate
CuCN-CNBromocyanobenzoate

Condensation and Cyclization Reactions with the Amino Group

The ortho-relationship between the amino and methyl ester groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. These structures are of significant interest in medicinal chemistry. organic-chemistry.org Condensation reactions with various electrophiles can engage both the amino and ester functionalities to build a new ring.

For example, the reaction of anthranilic acid derivatives (the class of compounds to which the target molecule belongs) with reagents like cyanamide (B42294) or acetic anhydride (B1165640) can lead to the formation of quinazolinone rings. The synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one from the related methyl 2-amino-5-bromobenzoate has been reported, showcasing a multi-step condensation and cyclization pathway. sigmaaldrich.com These transformations highlight the utility of the compound in creating complex, biologically relevant scaffolds.

Transformations at the Bromo Substituent

The bromo substituent on the aromatic ring serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. While nucleophilic aromatic substitution is also a possibility for aryl halides, it is generally disfavored for this specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for forming C-C bonds. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. For example, this compound could be coupled with various arylboronic acids to synthesize a library of 5-aryl-2-amino-4-methylbenzoate derivatives. Research on similar substrates, such as methyl 5-bromobenzofuran-2-carboxylate, has demonstrated successful Suzuki coupling with a range of arylboronic acids using a palladium complex as the catalyst. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst and a base. Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, at the 5-position.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. This method is highly efficient for the synthesis of arylalkynes. Successful Sonogashira couplings have been reported for a variety of aryl bromides, indicating that this compound would be a suitable substrate for coupling with alkynes like phenylacetylene (B144264) or trimethylsilylacetylene. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
Reaction NameCoupling PartnerBond FormedTypical Product
SuzukiAryl/Vinyl Boronic AcidC(sp²) - C(sp²)Biaryl or Aryl-alkene
HeckAlkeneC(sp²) - C(sp²)Substituted Alkene
SonogashiraTerminal AlkyneC(sp²) - C(sp)Arylalkyne

Metal-Halogen Exchange and Organometallic Reagent Formation

The bromine atom on the aromatic ring of this compound is a key functional group for metal-halogen exchange reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This transformation typically involves the reaction of the aryl bromide with an organometallic reagent, most commonly an organolithium species like n-butyllithium or tert-butyllithium, to generate a highly reactive aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The general scheme for a lithium-halogen exchange reaction is as follows:

Ar-Br + R-Li → Ar-Li + R-Br

For this compound, the reaction would proceed as depicted below, forming a lithiated species that can be used in subsequent synthetic steps.

Table 1: Reagents and Conditions for Metal-Halogen Exchange

Reagent Solvent Temperature (°C) Comments
n-Butyllithium Tetrahydrofuran (THF), Diethyl ether -78 to -100 Standard conditions for lithium-halogen exchange. harvard.edu
tert-Butyllithium THF, Pentane -78 to -100 Often more reactive than n-butyllithium.
Isopropylmagnesium chloride-Lithium chloride THF -25 to 0 A milder alternative for generating Grignard-like reagents.

It is important to consider the presence of the amino (-NH₂) group, which has acidic protons. Strong organolithium bases can deprotonate the amino group. This may require the use of excess organolithium reagent or a preliminary protection step for the amino group to ensure the desired metal-halogen exchange occurs efficiently. nih.gov

Modifications of the Methyl Ester Functionality

The methyl ester group in this compound provides a handle for various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-bromo-4-methylbenzoic acid, under either acidic or basic conditions. quora.com

Base-catalyzed hydrolysis (saponification): This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically irreversible as the resulting carboxylate salt is deprotonated under the basic conditions. rsc.orgrsc.org Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible reaction requiring a large excess of water to drive the equilibrium towards the products. Strong acids like sulfuric acid or hydrochloric acid are typically used as catalysts. quora.com

Table 2: Conditions for the Hydrolysis of Methyl Benzoate (B1203000) Analogs

Reagent Solvent Temperature (°C) Product
Sodium Hydroxide Water/Methanol (B129727) Reflux 2-amino-5-bromo-4-methylbenzoic acid
Sulfuric Acid Water/Dioxane Reflux 2-amino-5-bromo-4-methylbenzoic acid

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. For this compound, this allows for the synthesis of a variety of other esters. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess or the methanol by-product is removed. masterorganicchemistry.comgoogle.com

Enzyme-catalyzed transesterification, often employing lipases, offers a milder and more selective alternative to chemical catalysis. nih.govrsc.org This can be particularly advantageous when dealing with multifunctional molecules to avoid side reactions.

Reduction to Corresponding Benzylic Alcohols

The methyl ester group can be reduced to a primary alcohol, (2-amino-5-bromo-4-methylphenyl)methanol, using strong reducing agents.

Lithium aluminum hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran.

Sodium borohydride (B1222165) (NaBH₄): While generally less reactive towards esters than LiAlH₄, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. researchgate.net

The choice of reducing agent is crucial to ensure the chemoselective reduction of the ester without affecting the bromo substituent.

Multi-functional Group Reactivity and Chemoselectivity in this compound

The presence of three distinct functional groups—amino, bromo, and methyl ester—on the benzene (B151609) ring of this compound introduces the challenge and opportunity of chemoselectivity in its reactions. The electronic nature and position of these groups influence the reactivity of the entire molecule.

The amino group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. It is also basic and can be protonated in acidic media or deprotonated by strong bases.

The bromo group is an electron-withdrawing group via induction but can donate electron density through resonance. It is a good leaving group in nucleophilic aromatic substitution and is the site for metal-halogen exchange.

The methyl ester group is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.

The interplay of these groups dictates the regioselectivity of further substitutions on the aromatic ring and the conditions required for reactions at each functional group. For instance, in electrophilic aromatic bromination, the directing effects of the existing substituents would need to be considered. nih.gov

Mechanistic Investigations of Key Transformations of this compound

The mechanisms of the key transformations of this compound are generally well-understood from studies on analogous systems.

Metal-Halogen Exchange: Two primary mechanisms have been proposed for the lithium-halogen exchange. One involves a nucleophilic attack of the organolithium reagent on the bromine atom, forming an "ate-complex" intermediate. wikipedia.orgprinceton.edu The other proposes a single-electron transfer (SET) pathway that generates radical intermediates. princeton.edu The operative mechanism can depend on the specific substrates, solvent, and temperature.

Ester Hydrolysis: Base-catalyzed hydrolysis (saponification) proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. stackexchange.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water.

Transesterification: The mechanism is analogous to that of hydrolysis. Under basic conditions, an alkoxide acts as the nucleophile in an addition-elimination sequence. masterorganicchemistry.com Under acidic conditions, the carbonyl group is protonated before the alcohol attacks. masterorganicchemistry.com

Ester Reduction with Hydrides: The reduction with reagents like LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an aldehyde intermediate. The aldehyde is then rapidly reduced to the primary alcohol.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Bromo 4 Methylbenzoate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Compositional Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For Methyl 2-amino-5-bromo-4-methylbenzoate, with the chemical formula C9H10BrNO2, the expected exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine is a key isotopic signature in the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the two peaks are of roughly equal intensity and separated by two mass units. This distinctive pattern provides a clear indication of the presence of a single bromine atom in the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/z (Monoisotopic)Description
[C9H10⁷⁹BrNO2]+242.9949Molecular Ion (M+)
[C9H10⁸¹BrNO2]+244.9929Molecular Ion (M+2)
[C8H7⁷⁹BrNO]+211.9793Loss of OCH3
[C8H7⁸¹BrNO]+213.9772Loss of OCH3
[C8H10N⁷⁹Br]+199.0024Loss of CO2
[C8H10N⁸¹Br]+201.0003Loss of CO2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures. For instance, studies on the related compound Methyl 2-amino-5-bromobenzoate provide valuable comparative data.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl ester protons, and the methyl group protons attached to the aromatic ring. The aromatic protons would likely appear as two singlets due to their para-positioning with respect to each other, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and ester groups. The amino group protons typically appear as a broad singlet, while the methyl ester and aromatic methyl protons will each appear as sharp singlets.

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon of the ester group is expected to have the largest chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts determined by the attached substituents. The carbons of the methyl ester and the aromatic methyl group will appear at the highest field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H~7.5SingletH-6
Aromatic-H~6.5SingletH-3
Amino-H~4.5-5.5Broad SingletNH₂
Methoxy-H~3.8SingletOCH₃
Methyl-H~2.2SingletAr-CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl-C~168C=O
Aromatic-C~148C-2
Aromatic-C~138C-5
Aromatic-C~132C-4
Aromatic-C~125C-6
Aromatic-C~118C-1
Aromatic-C~115C-3
Methoxy-C~52OCH₃
Methyl-C~18Ar-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In this compound, significant COSY correlations are not expected as the aromatic protons are likely singlets with no vicinal protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methyl ester and the aromatic methyl group to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective aromatic carbon signals.

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For crystalline forms of this compound, ssNMR could be used to study polymorphism, identify different crystalline packing arrangements, and probe intermolecular interactions such as hydrogen bonding involving the amino group and the ester carbonyl. The chemical shifts in the solid state can be different from those in solution due to packing effects. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples. While no specific ssNMR studies on this compound were found, the technique remains a powerful tool for characterizing its solid forms.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups. Based on studies of the related compound 2-amino-5-bromobenzoic acid, the N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups will be observed around 2900-3100 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester group should be present around 1680-1720 cm⁻¹. The C-O stretching of the ester will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. ijtsrd.com

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3500Asymmetric N-H StretchAmino (NH₂)
3300 - 3400Symmetric N-H StretchAmino (NH₂)
2950 - 3100C-H StretchAromatic & Methyl
1680 - 1720C=O StretchEster
1550 - 1600C=C StretchAromatic Ring
1200 - 1300C-O StretchEster
1000 - 1100C-N StretchAmino
600 - 700C-Br StretchBromo

Note: This data is based on typical ranges and data from analogous compounds like 2-amino-5-bromobenzoic acid. ijtsrd.com

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretch. The symmetric stretching of the aromatic ring is typically a strong band in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active and would appear in the low-frequency region. chemicalbook.com For the analogous 2-amino-5-bromobenzoic acid, a strong C-Br stretching vibration is observed around 635 cm⁻¹ in the Raman spectrum. ijtsrd.com

Table 4: Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3050Aromatic C-H StretchAromatic
~1600Aromatic C=C StretchAromatic Ring
~1350CH₃ BendingMethyl
~800Ring Breathing ModeAromatic Ring
~630C-Br StretchBromo

Note: This data is based on typical ranges and data from analogous compounds like 2-amino-5-bromobenzoic acid. ijtsrd.comchemicalbook.com

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A thorough investigation into the scientific literature and chemical databases has revealed a significant scarcity of publicly available experimental data for the chemical compound this compound. Despite its availability from chemical suppliers, detailed structural and spectroscopic characterizations as requested are not present in the surveyed resources. Consequently, a comprehensive article focusing on its advanced spectroscopic and structural elucidation cannot be generated at this time.

While the existence of the compound is confirmed through commercial listings, which provide a CAS number of 1824597-08-1, the specific experimental data required for a detailed analysis of its solid-state architecture and electronic properties are absent from the public domain. This includes a lack of published single-crystal X-ray diffraction studies, which are essential for definitively determining its molecular conformation, geometry, and the intricate network of intermolecular interactions that govern its crystal packing.

Research is available for structurally similar molecules, such as Methyl 2-amino-5-bromobenzoate (which lacks the methyl group at the 4-position) and various N-substituted derivatives. These studies offer insights into how related benzoate (B1203000) structures behave in the solid state, often revealing complex hydrogen-bonding networks and other supramolecular interactions. For instance, the crystal structure of Methyl 2-amino-5-bromobenzoate demonstrates specific molecular conformations and intermolecular connections. However, the strict requirement to focus solely on this compound precludes the use of data from these analogues, as the presence and position of the additional methyl group would significantly influence the compound's structural and electronic characteristics.

Similarly, no specific data on the electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy for this compound could be located. This information is critical for understanding the electronic transitions within the molecule, which are fundamental to its potential applications in materials science and photochemistry.

Without access to crystallographic information files (CIFs) or spectroscopic datasets specifically for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy:

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis, Photoluminescence) for Electronic Transitions

Further experimental research is necessary to elucidate the detailed structural and photophysical properties of this compound. Such studies would be invaluable for building a complete scientific understanding of this compound and for comparing its properties to those of its isomers and analogues.

Computational and Theoretical Investigations of Methyl 2 Amino 5 Bromo 4 Methylbenzoate

Quantum Chemical Calculations

No dedicated studies on the quantum chemical properties of Methyl 2-amino-5-bromo-4-methylbenzoate were found. Therefore, data on its electronic structure, molecular orbitals, predicted spectroscopic constants, or conformational energy landscape is not available.

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

There are no published DFT studies that specifically detail the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound.

Spectroscopic Property Prediction and Validation (e.g., NMR shielding constants, vibrational frequencies)

Computational predictions and subsequent experimental validation of NMR shielding constants or vibrational frequencies for this compound have not been reported in the scientific literature.

Conformational Analysis and Energy Landscapes

No literature is available on the conformational analysis or the potential energy landscapes for this compound.

Molecular Dynamics Simulations for Solution Behavior and Interactions

A search for molecular dynamics simulation studies investigating the behavior of this compound in solution, including its interactions with solvents or other molecules, yielded no results.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

There are no published QSAR or QSPR models where derivatives of this compound have been used to correlate chemical structure with biological activity or physical properties.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimizations

No computational studies on reaction pathway analysis or transition state modeling for the synthesis of this compound are available in the current body of scientific literature.

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for assessing the purity and performing quantitative analysis of Methyl 2-amino-5-bromo-4-methylbenzoate. The development of a stability-indicating HPLC method is crucial for separating the main component from process-related impurities, degradation products, and positional isomers.

A typical reversed-phase HPLC (RP-HPLC) method is preferred for its versatility and efficiency in separating moderately polar compounds. The method development would involve a systematic optimization of chromatographic parameters to achieve adequate resolution, peak symmetry, and sensitivity.

Stationary Phase: A C18 (octadecylsilane) column is a common starting point due to its hydrophobic nature, which provides good retention for aromatic compounds like this compound. nih.govnih.gov Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are generally suitable.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. Acetonitrile (B52724) is often chosen as the organic modifier over methanol (B129727) due to its lower viscosity and stronger elution strength. nih.govajol.info The aqueous phase is usually a buffer solution, such as phosphate (B84403) or acetate (B1210297), to control the pH. nih.gov For this compound, maintaining a slightly acidic pH (e.g., pH 3-4) with a buffer like ammonium (B1175870) acetate or formic acid can ensure the amino group is protonated, leading to consistent retention times and improved peak shape. nih.govinternationaljournalssrg.org

Detection: A Diode-Array Detector (DAD) or a variable wavelength UV detector is highly effective for this analysis, given the chromophoric nature of the molecule. The detection wavelength would be set at the compound's maximum absorbance (λmax), likely in the 254-280 nm range, to ensure high sensitivity. nih.govajol.info

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by plotting the peak area against a series of known concentrations of a certified reference standard. The method must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). ajol.infointernationaljournalssrg.org

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient Elution (e.g., 60:40 v/v A:B, adjusted based on scouting runs)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Internal Standard (Optional) A structurally similar compound, like Methyl 4-aminobenzoate, could be used for improved precision.

This compound itself is an achiral molecule. However, it is often used as a building block in the synthesis of more complex, chiral molecules, such as pharmaceuticals or agrochemicals. yakhak.org During such syntheses, the amino group can be derivatized, or the molecule can be incorporated into a larger chiral structure. In these cases, it is critical to determine the enantiomeric excess (e.e.) of the resulting chiral derivatives.

Chiral HPLC is the gold standard for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). nih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Strategy: The most common approach is direct separation on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralcel® or Chiralpak® columns), are widely used and have proven effective for a broad range of chiral compounds, including derivatives of amines and amino acid esters. yakhak.orgnih.gov

Method Development:

Column Selection: The choice of CSP is crucial. A screening of different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) under normal-phase conditions is a standard starting point.

Mobile Phase: Normal-phase chromatography, using mobile phases like hexane/isopropanol or hexane/ethanol mixtures, is most common for polysaccharide-based CSPs. yakhak.org The ratio of the alcohol modifier is optimized to achieve baseline separation.

Derivatization: If the chiral derivative itself does not possess a suitable functional group for interaction with the CSP, pre-column derivatization with a chiral derivatizing agent (CDA) can be employed. This creates a pair of diastereomers that can then be separated on a standard achiral column (an indirect method). chiralpedia.com However, the direct method on a CSP is generally preferred to avoid potential kinetic resolution or racemization during derivatization.

Table 2: Typical Chiral HPLC Screening Conditions for a Derivative

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for identifying residual solvents from the synthesis process, starting materials (e.g., methanol, substituted toluenes), or volatile by-products. Aromatic amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing. labrulez.com

Sample Preparation: Direct injection might be possible if the compound is sufficiently volatile and thermally stable. However, derivatization is often employed to increase volatility and thermal stability and to improve chromatographic peak shape. Silylation of the amine group is a common strategy. For impurity analysis, a sample solution in a suitable solvent like dichloromethane (B109758) or ethyl acetate would be prepared.

GC-MS System:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally effective for separating a wide range of organic compounds.

Injection: Split/splitless injection is typically used. Splitless mode is preferred for trace analysis of impurities.

Oven Program: A temperature gradient program is used to elute compounds with a range of boiling points, starting at a low temperature to resolve volatile solvents and ramping up to elute less volatile components.

Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard ionization method, which generates reproducible fragmentation patterns. The resulting mass spectra can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification.

Potential volatile components that could be monitored include residual methanol, precursors like 4-methylbenzoic acid, or by-products from incomplete bromination or amination steps.

Table 3: Example GC-MS Parameters for Volatile Impurity Analysis

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Capillary Electrophoresis (CE) for Charged Species Separation

Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC, based on the differential migration of charged species in an electric field. colby.edu It is a high-efficiency technique that requires minimal sample and solvent volumes. mdpi.com For this compound, the basic amino group can be protonated in an acidic buffer, allowing it to be analyzed as a cation.

The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their charge-to-size ratio. libretexts.org This technique would be highly effective for separating the target compound from non-ionizable impurities or from isomers that have different pKa values or hydrodynamic radii. researchgate.net

Method Development:

Capillary: A fused-silica capillary is typically used.

Background Electrolyte (BGE): The choice of BGE is critical. An acidic buffer, such as a phosphate or citrate (B86180) buffer at a pH between 2.5 and 4.5, would ensure full protonation of the amino group. nih.gov The concentration of the buffer affects the ionic strength and, consequently, the migration times and peak shapes.

Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

Detection: UV detection is straightforward, similar to HPLC. The detector is placed at a window burned into the capillary coating.

CE can be particularly advantageous for separating positional isomers of aminobenzoic acids, which can be challenging by HPLC alone. researchgate.net

Table 4: Potential CZE Method Parameters

ParameterCondition
Capillary Fused Silica (B1680970), 50 cm total length (40 cm to detector), 50 µm ID
Background Electrolyte 50 mM Sodium Phosphate Buffer, pH 2.5
Separation Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm or 254 nm

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are essential for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and decomposition behavior.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides critical information about the thermal stability and decomposition profile of the compound. A TGA curve would show the onset temperature of decomposition and the percentage of mass loss at different stages. For Methyl 2-amino-5-bromobenzoate, studies have shown it to be stable up to a certain temperature, after which decomposition occurs. This information is vital for determining appropriate drying temperatures and storage conditions.

Table 5: Expected Thermal Analysis Data Profile

TechniqueParameter MeasuredExpected Observation for this compound
DSC Melting Point (Tm)A sharp endothermic peak. The peak temperature provides the melting point, an indicator of purity.
Heat of Fusion (ΔHf)The area under the melting peak, related to the crystallinity of the material.
TGA Decomposition Temp. (Td)Onset temperature at which significant mass loss begins, indicating the limit of thermal stability.
Mass Loss ProfileA single or multi-step curve showing the decomposition pathway.
Residual MassThe amount of material remaining at the end of the analysis.

Future Research Directions and Emerging Paradigms for Methyl 2 Amino 5 Bromo 4 Methylbenzoate

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The pursuit of sustainable chemical manufacturing is driving research into novel catalytic transformations for the synthesis of complex molecules like Methyl 2-amino-5-bromo-4-methylbenzoate. Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. Future efforts will likely focus on the development of catalytic systems that offer higher efficiency, selectivity, and a reduced environmental footprint.

Key areas of exploration include the use of earth-abundant metal catalysts, such as iron, copper, and manganese, to replace precious metal catalysts like palladium and platinum. nano-ntp.comresearchgate.net These more sustainable alternatives are not only cost-effective but also possess unique catalytic activities that can be harnessed for the specific transformations required in the synthesis of substituted aminobenzoates. For instance, novel ligand designs for these base-metal catalysts could enable highly regioselective C-H activation and functionalization, providing more direct and atom-economical routes to the target molecule and its derivatives.

Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, presents a promising avenue for sustainable synthesis. semanticscholar.org These solid catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and improving process efficiency. Research in this area could lead to the design of catalysts with tailored active sites that can perform multiple synthetic steps in a one-pot fashion, further streamlining the manufacturing process. A recent study on the synthesis of methyl benzoates using a Zr/Ti solid acid catalyst highlights the potential for developing robust and recyclable catalysts for esterification reactions, a key step in the synthesis of the target compound. mdpi.com

Integration into Automated and High-Throughput Synthesis Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing the discovery and optimization of new molecules and reactions. nih.govresearchgate.net For a compound like this compound, these technologies offer the potential to rapidly explore a vast chemical space of derivatives and to optimize synthetic routes with unprecedented speed and efficiency.

Automated synthesis platforms can perform a wide range of chemical reactions, purifications, and analyses with minimal human intervention. sigmaaldrich.comchimia.ch This allows for the systematic variation of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions for the synthesis of this compound. Furthermore, by coupling these platforms with high-throughput screening, researchers can quickly assess the properties of a large library of derivatives, accelerating the discovery of new compounds with desired functionalities.

The use of cartridge-based automated synthesis systems, which utilize pre-packed reagents and standardized reaction protocols, could significantly lower the barrier to entry for exploring the chemistry of this compound. synplechem.com This approach allows for the rapid and reproducible synthesis of a diverse range of analogs, which can then be screened for various applications, from pharmaceuticals to materials science.

Green Chemistry Innovations in the Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines and their derivatives to minimize environmental impact. sci-hub.stresearchgate.netchegg.com Future research on this compound will undoubtedly focus on incorporating greener methodologies throughout its lifecycle.

A key area for innovation lies in the development of environmentally benign bromination techniques. Traditional methods often use hazardous reagents like liquid bromine. Greener alternatives, such as the in situ generation of bromine from less hazardous sources or the use of enzymatic bromination, could significantly improve the safety and sustainability of the synthesis. chemrxiv.orgchemrxiv.org Similarly, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, in the synthesis and purification processes will be a critical area of focus.

Beyond the synthesis, green chemistry principles can also guide the design of applications for this compound. For instance, research could focus on developing derivatives that are biodegradable or that can be derived from renewable feedstocks. The biosynthesis of aminobenzoic acid and its derivatives from simple carbon sources like glucose is an emerging field that could offer a highly sustainable long-term alternative to traditional chemical synthesis. mdpi.com

Computational Design and Discovery of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling are powerful tools for the rational design and discovery of new molecules with specific properties. researchgate.net In the context of this compound, these approaches can be used to predict the physicochemical and biological properties of a wide range of virtual derivatives, thereby guiding synthetic efforts towards the most promising candidates.

By employing techniques such as density functional theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, researchers can gain insights into how modifications to the chemical structure of this compound will affect its electronic properties, reactivity, and potential biological activity. mdpi.com This predictive capability can significantly reduce the time and resources required for the experimental synthesis and testing of new compounds. For example, computational screening could be used to identify derivatives with optimized electronic properties for applications in organic electronics or with specific binding affinities for biological targets. The design of 4-aminobenzoic acid two-component molecular crystals has been successfully guided by computational predictions, demonstrating the power of these methods in materials design. rsc.org

Potential in Supramolecular Assembly and Advanced Functional Materials

The unique combination of functional groups in this compound—an aromatic amine, a bromine atom, and a methyl ester—makes it an attractive building block for the construction of novel supramolecular assemblies and advanced functional materials. nih.govacs.orgbeilstein-journals.orgd-nb.info The amino and ester groups can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and materials design. nih.govnih.govrsc.orgresearchgate.net

Future research is expected to explore the self-assembly of this compound and its derivatives into well-defined nanostructures, such as fibers, sheets, and porous networks. reading.ac.ukresearchgate.net The interplay of hydrogen and halogen bonding can be used to control the dimensionality and properties of these assemblies. For instance, the crystal structure of the related compound, Methyl 2-amino-5-bromobenzoate, reveals that molecules are linked by N-H···O hydrogen bonds, forming zigzag chains. researchgate.netnih.govnih.gov The introduction of the additional methyl group in the 4-position, as in the target compound, is likely to influence the packing and intermolecular interactions, potentially leading to new and interesting supramolecular architectures.

These self-assembled materials could find applications in areas such as organic electronics, sensing, and catalysis. For example, the ordered arrangement of the aromatic rings within the supramolecular structure could facilitate charge transport, making these materials suitable for use in organic field-effect transistors or light-emitting diodes. The porous networks could be designed to selectively bind and detect specific molecules, forming the basis for new chemical sensors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-5-bromo-4-methylbenzoate, and what methodological considerations ensure high yields?

  • Answer : The synthesis typically involves sequential functionalization of the benzoate core. A common approach is esterification of 2-amino-5-bromo-4-methylbenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, bromination of methyl 2-amino-4-methylbenzoate with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can introduce the bromine substituent regioselectively. Key considerations include protecting the amino group (e.g., acetylation) to prevent side reactions and optimizing reaction time/temperature to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

  • Answer :

  • NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ confirm substituent positions. The amino proton appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons show splitting patterns consistent with para-bromo and meta-methyl groups.
  • X-ray Crystallography : Single-crystal diffraction using SHELXL software (with Olex2 interface) refines bond lengths/angles and validates regiochemistry. Hydrogen-bonding networks involving the amino group should be analyzed for packing behavior .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 258.99 for C₉H₁₀BrNO₂) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Answer : The bromine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

  • Azidation : Sodium azide in DMSO at 80°C yields the 5-azido derivative.
  • Amination : Primary amines (e.g., benzylamine) in the presence of CuI/L-proline catalyze Buchwald-Hartwig coupling to introduce aryl amino groups.
  • Reduction : LiAlH₄ reduces the ester to a benzyl alcohol derivative, but this requires prior protection of the amino group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of this compound in further derivatization?

  • Answer : Density Functional Theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set can map molecular electrostatic potentials (MEPs) and Fukui indices to identify electrophilic/nucleophilic sites. For example:

  • The bromine atom’s σ-hole (positive electrostatic potential) directs nucleophilic attack.
  • Substituent effects (methyl and amino groups) alter HOMO-LUMO gaps, influencing reactivity in cross-coupling reactions. Software like Gaussian or ORCA paired with Multiwfn for post-processing is recommended .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to refine twinned structures. For disordered solvent molecules, apply PART instructions or mask electron density with SQUEEZE (Platon). Validate results against Hirshfeld surface analysis to ensure hydrogen-bonding consistency .

Q. How can researchers design derivatives of this compound for targeted biological activity while maintaining synthetic feasibility?

  • Answer :

  • Bioisosteric Replacement : Replace bromine with iodine (enhanced van der Waals interactions) or CF₃ (improved metabolic stability).
  • Hybridization : Conjugate with heterocycles (e.g., oxazole from methyl 2-bromo-4-methyloxazole-5-carboxylate) via Suzuki-Miyaura coupling to diversify pharmacophores.
  • Methodology : Screen derivatives using in-silico docking (AutoDock Vina) against target proteins (e.g., kinase enzymes), followed by in vitro assays (IC₅₀ determination) .

Q. What analytical techniques are critical for resolving inconsistencies in NMR spectra of this compound derivatives?

  • Answer :

  • 2D NMR : HSQC and HMBC resolve overlapping signals by correlating ¹H-¹³C couplings. For example, HMBC cross-peaks between the methyl group (δ 2.3 ppm) and C-4 confirm its position.
  • Variable Temperature NMR : Heating to 50°C reduces line broadening caused by slow rotation of the ester group.
  • Deuterium Exchange : Treating with D₂O eliminates amino proton signals, confirming their assignment .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Answer : Variability often stems from:

  • Protection-Deprotection Efficiency : Unprotected amino groups may react with brominating agents, reducing yield. Use acetic anhydride for acetylation before bromination.
  • Solvent Effects : DMF vs. THF alters reaction kinetics; optimize via Design of Experiments (DoE) methodologies.
  • Validation : Reproduce literature procedures with strict inert atmosphere control (N₂/Ar) and monitor by TLC/HPLC .

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